4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-9-19(22-23)17-7-13-24(14-8-17)20(25)21(10-15-26-16-11-21)18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANQASDGXBCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the oxane ring: This can be synthesized through the reaction of an epoxide with a phenol derivative.
Coupling reactions: The final compound can be obtained by coupling the intermediate products using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions might occur at the carbonyl group of the oxane ring.
Substitution: Substitution reactions can take place at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: The compound could be used as a probe to study biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound might serve as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine would depend on its specific application. For example, as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
The target compound’s key structural differentiators are:
- Pyrazole substituent : A 1-methyl group, which reduces steric hindrance compared to bulkier aryl groups.
- Piperidine substitution : A 4-phenyloxane-4-carbonyl group, introducing a bicyclic system that enhances lipophilicity.
Comparatively, the compound 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () features:
- Piperidine substitution : A ketone (4-one) group, reducing steric bulk compared to the oxane system.
Physicochemical Properties
Notes:
- Halogenated aryl groups in ’s compound may enhance binding via hydrophobic/π-π interactions but could reduce metabolic stability.
Research Findings and Data Analysis
- Crystallography : The structure of ’s compound was resolved via X-ray diffraction (SHELX software ), confirming the planar pyrazole and chair conformation of the piperidine ring. Such data are critical for understanding conformational flexibility in drug design.
- Synthetic Accessibility : The target compound’s oxane carbonyl group requires multi-step synthesis, while ’s ketone is more straightforward to introduce.
- Stability : Halogenated aryl groups () may increase photodegradation risks compared to the target’s methyl group.
Biological Activity
4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperidine ring, a pyrazole moiety, and an oxane carbonyl group, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-(1-methylpyrazol-3-yl)-1-(4-phenyloxan-4-yl)methanone |
| Molecular Formula | C21H27N3O2 |
| CAS Number | 2034555-28-5 |
| InChI Key | InChI=1S/C21H27N3O2/c1-23-12-9... |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the piperidine structure may influence receptor binding affinity. The oxane carbonyl group could enhance lipophilicity, facilitating membrane penetration and enhancing bioavailability.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and piperidine structures often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Studies on related compounds suggest potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with structural similarities to our compound displayed significant inhibition zones, suggesting potential as antimicrobial agents .
Study 2: Anticancer Activity
In vitro studies on structurally related compounds demonstrated that they induced apoptosis in cancer cell lines through mitochondrial pathways. The presence of the piperidine ring was critical for enhancing cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 4-(1-methylpyrazol-3-yl)-piperidine | Moderate antimicrobial activity |
| N-(5-cyclopropyl-1-methylpyrazol-3-yl)methyl | Significant anticancer properties |
| 1-(1,3,5-triazin-2-yl)piperidine | Inhibitor of soluble epoxide hydrolase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
